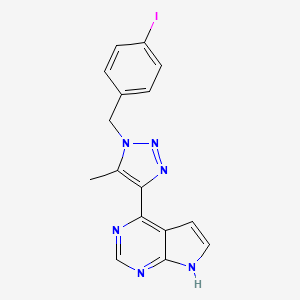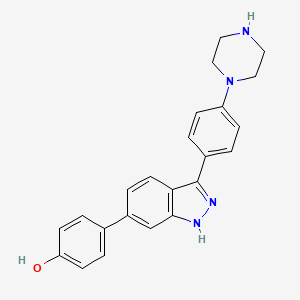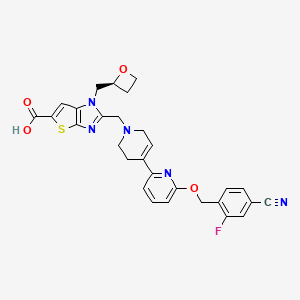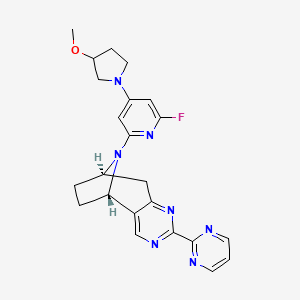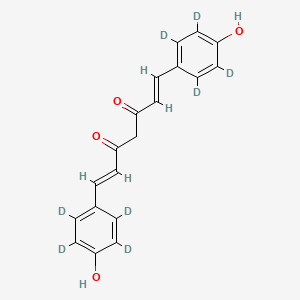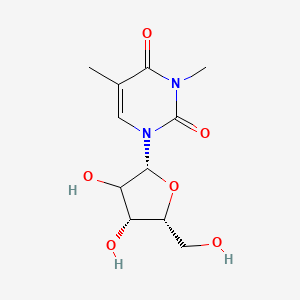
N1-Methyl-5-methyl ara-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-メチル-5-メチルウリジンは、化学式C12H16N2O6を持つ修飾ヌクレオシドです。これは、ウラシル塩基がN3位とC5位でメチル化されたウリジンの誘導体です。この化合物は、DNA合成を阻害し、悪性細胞のアポトーシスを誘導する能力により、特にがん研究分野において重要な生物学的活性を有することが知られています .
準備方法
合成経路と反応条件: N3-メチル-5-メチルウリジンの合成は、通常、ウリジンのメチル化を伴います。一般的な方法には、水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの塩基の存在下で、メチル化剤としてヨウ化メチル(CH3I)を使用する方法が含まれます。反応は、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中、高温で実施されます .
工業生産方法: N3-メチル-5-メチルウリジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、結晶化やクロマトグラフィーを含む厳密な精製工程が含まれており、最終製品の高純度が保証されます。自動反応器や連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類: N3-メチル-5-メチルウリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して実行できます。
一般的な試薬と条件:
酸化: 水溶液中の過酸化水素(H2O2)。
還元: メタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム(NaH)。
主な生成物:
酸化: N3-メチル-5-メチルウリジンの酸化誘導体。
還元: 官能基が変化した化合物の還元型。
4. 科学研究における用途
N3-メチル-5-メチルウリジンは、科学研究において幅広い用途を有しています。
化学: より複雑なヌクレオシド類似体の合成における構成要素として使用されます。
生物学: RNA修飾における役割と、遺伝子発現と調節への影響について研究されています。
医学: DNA合成を阻害し、癌細胞のアポトーシスを誘導する能力により、抗癌剤としての可能性が調査されています。
科学的研究の応用
N3-Methyl-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents
作用機序
N3-メチル-5-メチルウリジンの作用機序には、DNAまたはRNAへの組み込みが含まれており、そこで正常な核酸機能を阻害します。この阻害は、DNA合成の阻害と、悪性細胞のアポトーシスの誘導につながる可能性があります。この化合物は、細胞周期制御とアポトーシスに関与する特定の分子経路を標的とし、強力な抗癌剤となっています .
類似化合物:
3-メチルウリジン: 同様の生物学的活性を有する別のメチル化ウリジン誘導体。
5-メチルウリジン: RNA構造を安定化し、さまざまなRNA分子に存在することが知られています。
N1-メチルシュードウリジン: 安定性が高く、免疫原性が低いことから、mRNAワクチンに使用されています.
独自性: N3-メチル-5-メチルウリジンは、N3位とC5位の二重メチル化により、独特の化学的および生物学的特性を備えています。この二重修飾は、DNA合成を阻害し、アポトーシスを誘導する能力を高め、がん研究と治療開発において貴重な化合物となっています .
類似化合物との比較
3-Methyluridine: Another methylated uridine derivative with similar biological activities.
5-Methyluridine: Known for its role in stabilizing RNA structures and its presence in various RNA molecules.
N1-Methylpseudouridine: Used in mRNA vaccines for its enhanced stability and reduced immunogenicity.
Uniqueness: N3-Methyl-5-methyluridine is unique due to its dual methylation at the N3 and C5 positions, which imparts distinct chemical and biological properties. This dual modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapeutic development .
特性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1 |
InChIキー |
WLDUADFFHKCTHT-KIUGWDQWSA-N |
異性体SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C([C@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
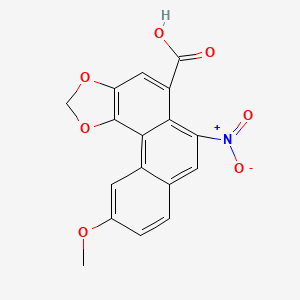


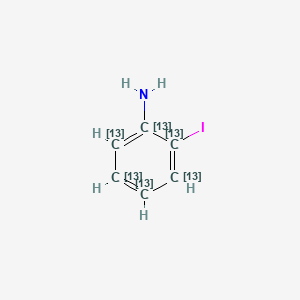
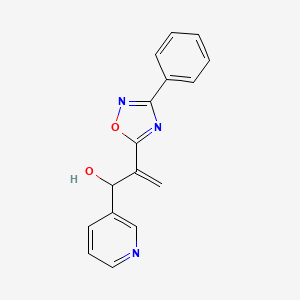
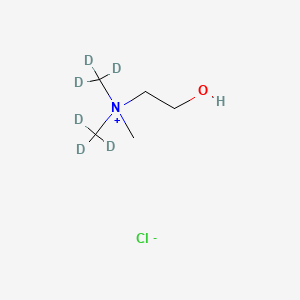
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
